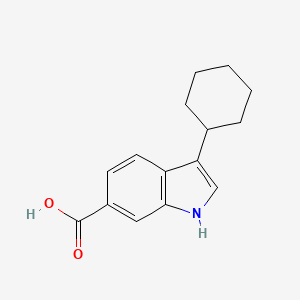

3-cyclohexyl-1H-indole-6-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c17-15(18)11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h6-10,16H,1-5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJSQVKDKOOQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CNC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459864 | |

| Record name | 3-cyclohexyl-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494799-17-6 | |

| Record name | 3-cyclohexyl-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-cyclohexyl-1H-indole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-cyclohexyl-1H-indole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its physicochemical characteristics, proposes a viable synthetic route based on established methodologies, and outlines a detailed protocol for its characterization using modern spectroscopic techniques. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, evaluation, and application of novel indole-based compounds.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities. The indole scaffold's unique electronic properties and its ability to participate in various intermolecular interactions make it a privileged structure in drug design. The introduction of diverse substituents onto the indole ring allows for the fine-tuning of a molecule's pharmacological profile.

This compound is a molecule that combines the indole nucleus with a bulky, lipophilic cyclohexyl group at the 3-position and a polar carboxylic acid group at the 6-position. This combination of functionalities suggests potential for this molecule to interact with biological targets in a specific manner, with the cyclohexyl group potentially occupying a hydrophobic pocket and the carboxylic acid group forming hydrogen bonds or salt bridges. The indole-6-carboxylic acid moiety, in particular, has been explored as a scaffold for the development of antiproliferative agents.[1][2] This guide aims to provide a detailed technical understanding of this compound's chemical properties to facilitate its further investigation and application.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. While experimental data for this compound is not extensively reported in publicly available literature, we can infer many of its properties based on its structure and data from closely related compounds.

| Property | Value (Predicted/Inferred) | Source |

| CAS Number | 494799-17-6 | [3] |

| Molecular Formula | C₁₅H₁₇NO₂ | [3] |

| Molecular Weight | 243.30 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature. | General property of similar carboxylic acids. |

| Melting Point | The melting points of unbranched carboxylic acids show a non-linear trend with an increasing number of carbons.[4][5] Aromatic carboxylic acids, like benzoic acid, have significantly higher melting points than their non-aromatic counterparts due to strong hydrogen-bonded dimers.[5] The melting point of the parent indole-6-carboxylic acid is reported to be in the range of 249-253 °C.[3] The introduction of the cyclohexyl group may alter the crystal packing and thus the melting point. | Inferred from related compounds. |

| Solubility | The solubility of carboxylic acids in organic solvents can be significantly influenced by the presence of water.[6][7][8] Due to the presence of both a large nonpolar cyclohexyl group and a polar carboxylic acid group, the solubility of this compound is expected to be moderate in polar organic solvents like ethanol, methanol, and DMSO, and low in nonpolar solvents like hexane. It is expected to be poorly soluble in water at neutral pH but should be soluble in aqueous base due to the formation of the carboxylate salt. | General solubility trends of carboxylic acids. |

| pKa | The pKa of the carboxylic acid group is expected to be in the range of 4-5, typical for benzoic acid derivatives. | Inferred from related compounds. |

| LogP | The calculated XLogP3 is 4.1, indicating a high degree of lipophilicity. | [3] |

Synthesis of this compound

A plausible and widely used method for the synthesis of 3-substituted indoles is the Fischer indole synthesis.[3][9] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

Proposed Synthetic Route: Fischer Indole Synthesis

The synthesis of this compound can be envisioned starting from 4-hydrazinobenzoic acid and cyclohexyl methyl ketone.

Sources

- 1. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Synthesis of 3-Cyclohexyl-1H-indole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway for 3-cyclohexyl-1H-indole-6-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The synthesis leverages the classical Fischer indole synthesis as the core strategic reaction, preceded by the requisite preparation of key starting materials. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the critical parameters that ensure a successful and scalable synthesis.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of new therapeutic agents. This compound, in particular, presents a scaffold with potential for diverse functionalization, making it a valuable building block for creating libraries of novel compounds for biological screening. The strategic placement of the bulky, lipophilic cyclohexyl group at the 3-position and the polar carboxylic acid at the 6-position offers distinct points for molecular recognition and property modulation.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis of the target molecule logically points to the Fischer indole synthesis as the key bond-forming transformation. This powerful reaction allows for the construction of the indole ring from a substituted phenylhydrazine and a suitable carbonyl compound.

Caption: Retrosynthetic disconnection of the target molecule.

This analysis identifies (4-carboxyphenyl)hydrazine and cyclohexylacetaldehyde as the ideal starting materials for the convergent synthesis of this compound.

Part 1: Synthesis of Key Precursors

The successful synthesis of the final product hinges on the efficient preparation of its precursors. This section details the synthesis of (4-carboxyphenyl)hydrazine and cyclohexylacetaldehyde.

Synthesis of (4-Carboxyphenyl)hydrazine Hydrochloride

(4-Carboxyphenyl)hydrazine, also known as 4-hydrazinobenzoic acid, is a crucial building block. It is most conveniently prepared from the readily available 4-aminobenzoic acid via a two-step diazotization and reduction sequence.

Caption: Workflow for the synthesis of (4-carboxyphenyl)hydrazine.

Experimental Protocol: Synthesis of (4-Carboxyphenyl)hydrazine Hydrochloride

-

Diazotization:

-

Suspend 4-aminobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, ensuring the temperature remains below 5 °C.

-

Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) in concentrated hydrochloric acid.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The precipitated (4-carboxyphenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

-

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 4-Aminobenzoic Acid | 137.14 | 1.0 |

| Sodium Nitrite | 69.00 | 1.1 |

| Tin(II) Chloride Dihydrate | 225.65 | 3.0 |

| Concentrated HCl | 36.46 | Excess |

Table 1: Reagents for the synthesis of (4-carboxyphenyl)hydrazine hydrochloride.

Synthesis of Cyclohexylacetaldehyde

Cyclohexylacetaldehyde is the carbonyl component in the Fischer indole synthesis. A common and effective method for its preparation is the oxidation of 2-cyclohexylethanol.

Caption: Oxidation of 2-cyclohexylethanol to cyclohexylacetaldehyde.

Experimental Protocol: Synthesis of Cyclohexylacetaldehyde

-

Oxidation:

-

To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in dichloromethane (CH₂Cl₂), add a solution of 2-cyclohexylethanol (1.0 eq) in CH₂Cl₂.[1]

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the combined organic filtrates under reduced pressure.

-

The crude cyclohexylacetaldehyde can be purified by distillation under reduced pressure.

-

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 2-Cyclohexylethanol | 128.21 | 1.0 |

| Pyridinium Chlorochromate (PCC) | 215.56 | 1.5 |

| Dichloromethane | 84.93 | Solvent |

| Diethyl Ether | 74.12 | Solvent |

Table 2: Reagents for the synthesis of cyclohexylacetaldehyde.

Part 2: The Core Directive - Fischer Indole Synthesis

With the precursors in hand, the final assembly of this compound is achieved through the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of the hydrazone formed in situ from (4-carboxyphenyl)hydrazine and cyclohexylacetaldehyde.

Caption: The two-stage process of the Fischer indole synthesis.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine (4-carboxyphenyl)hydrazine hydrochloride (1.0 eq) and cyclohexylacetaldehyde (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add an acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are effective catalysts for this transformation.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by TLC.

-

The carboxylic acid group on the phenylhydrazine is generally stable under these conditions and does not require protection.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If PPA is used, carefully quench the reaction by pouring it onto crushed ice.

-

If a mineral acid is used, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated crude product is collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

-

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| (4-Carboxyphenyl)hydrazine HCl | 188.61 | 1.0 |

| Cyclohexylacetaldehyde | 126.20 | 1.1 |

| Polyphosphoric Acid (PPA) | - | Catalyst |

| Ethanol | 46.07 | Solvent |

Table 3: Reagents for the Fischer indole synthesis.

Alternative Approaches: The Advent of Palladium Catalysis

While the Fischer indole synthesis is a classic and reliable method, modern organic synthesis has seen the rise of powerful palladium-catalyzed cross-coupling reactions for the construction of indole rings. One notable approach is the Buchwald modification of the Fischer indole synthesis, which involves the palladium-catalyzed coupling of an aryl bromide with a hydrazone.[2] This method can offer milder reaction conditions and broader substrate scope.

Sources

An In-depth Technical Guide to 3-cyclohexyl-1H-indole-6-carboxylic acid (CAS 494799-17-6)

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the indole derivative, 3-cyclohexyl-1H-indole-6-carboxylic acid.

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its unique electronic properties and the ability to participate in various intermolecular interactions have made it a focal point in the design of novel therapeutic agents. This guide focuses on a specific derivative, this compound, a molecule that combines the key features of a 3-substituted indole with a carboxylic acid functionality on the benzene ring. While specific biological data for this exact compound is limited in publicly available literature, this document will provide a detailed framework for its synthesis and characterization, and extrapolate its potential biological activities and therapeutic applications based on established knowledge of structurally related indole derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 494799-17-6 | [1] |

| Molecular Formula | C₁₅H₁₇NO₂ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to light-yellow powder or crystals | [2] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | Refrigerator | [2] |

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for indole ring formation. The Fischer indole synthesis is a robust and widely used method for preparing 3-substituted indoles and represents a plausible and efficient route.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by cyclization and elimination of ammonia.[4][5]

Experimental Workflow: Fischer Indole Synthesis

Caption: Proposed Fischer indole synthesis workflow for this compound.

Step-by-Step Methodology:

-

Hydrazone Formation:

-

Equimolar amounts of 4-hydrazinobenzoic acid and cyclohexylacetaldehyde are dissolved in a suitable solvent such as ethanol or acetic acid.

-

A catalytic amount of acid (e.g., a few drops of glacial acetic acid) is added to the mixture.

-

The reaction is stirred at room temperature or with gentle heating until the formation of the hydrazone is complete, which can be monitored by thin-layer chromatography (TLC).

-

The resulting hydrazone, (E)-4-((2-(cyclohexyl)ethylidene)hydrazinyl)benzoic acid, is then isolated by filtration or extraction and purified.

-

-

Fischer Indole Cyclization:

-

The purified hydrazone is treated with a strong acid catalyst. Polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) are commonly used.[5]

-

The mixture is heated to a temperature typically ranging from 80°C to 150°C. The optimal temperature and reaction time need to be determined empirically.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and quenched, for example, by pouring it onto ice water.

-

The crude product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The final product, this compound, is purified by recrystallization or column chromatography.

-

Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the indole NH proton, aromatic protons on the benzene ring, the methine proton of the cyclohexyl group attached to the indole ring, and the aliphatic protons of the cyclohexyl ring. The carboxylic acid proton will also be present, typically as a broad singlet. |

| ¹³C NMR | Resonances for the indole ring carbons, the cyclohexyl ring carbons, and the carboxylic acid carbonyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₇NO₂). |

Potential Biological Activity and Therapeutic Applications

Anticancer Potential

Indole derivatives are well-established as a source of potent anticancer agents.[6] The indole-6-carboxylic acid scaffold, in particular, has been explored for its antiproliferative properties. For instance, derivatives of indole-6-carboxylic acid have been synthesized and evaluated as multi-target antiproliferative agents, targeting key cancer-related enzymes like EGFR and VEGFR-2.[7] The presence of the cyclohexyl group at the 3-position could enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins.

Potential Anticancer Mechanism of Action

Sources

- 1. asm.org [asm.org]

- 2. limef.com [limef.com]

- 3. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-cyclohexyl-1H-indole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Their versatile structure allows for a wide range of biological activities, making them privileged scaffolds in drug discovery.[2][3] This guide focuses on a specific derivative, 3-cyclohexyl-1H-indole-6-carboxylic acid, providing a comprehensive overview of its known and predicted physicochemical properties.

Given the limited availability of direct experimental data for this compound, this document serves as both a repository of existing information and a practical guide for its empirical characterization. As a Senior Application Scientist, the following sections are structured to provide not only foundational data but also the causality behind experimental choices and self-validating protocols for researchers to generate their own robust data sets.

Section 1: Molecular Identity and Computed Properties

The foundational step in characterizing any compound is to establish its molecular identity. This compound is identified by the following descriptors:

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 494799-17-6 | [4] |

| Molecular Formula | C₁₅H₁₇NO₂ | [4] |

| Molecular Weight | 243.30 g/mol | [4] |

| Canonical SMILES | C1CCC(CC1)C2=CNC3=C2C=CC(=C3)C(=O)O | [4] |

| Appearance | Off-white to light yellow powder | [5] |

Computational models provide valuable estimations of a molecule's physicochemical properties, which can guide experimental design. These predicted values are particularly useful in the early stages of drug discovery for assessing druglikeness.

| Computed Property | Value | Source |

| XLogP3 (Lipophilicity) | 4.1 | [4] |

| Polar Surface Area (PSA) | 53.1 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

The high XLogP3 value suggests significant lipophilicity, which may impact aqueous solubility and membrane permeability. The polar surface area is within a range typical for orally bioavailable drugs.

Section 2: Expected and Experimental Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its constituent functional groups—a carboxylic acid and a substituted indole ring. This section outlines the expected properties and provides detailed protocols for their experimental determination.

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically < 2 °C) is expected for a pure compound.

-

Expected Property: As a crystalline solid, it should exhibit a distinct melting point. Impurities will lead to a depressed and broader melting range.

This protocol describes the determination of melting point using a standard capillary melting point apparatus.

-

Sample Preparation:

-

Place a small amount of finely powdered this compound onto a clean, dry watch glass.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁ - T₂.

-

-

Validation:

-

Repeat the measurement with a fresh sample to ensure reproducibility. Consistent results validate the determined range.

-

Solubility

The solubility of a compound in various solvents is crucial for its formulation and biological testing. The indole and cyclohexyl groups contribute to its lipophilicity, while the carboxylic acid group provides a handle for aqueous solubility, especially at higher pH.

-

Expected Solubility Profile:

-

Water: Low solubility at neutral pH.[6]

-

Aqueous Base (e.g., NaOH, NaHCO₃): Increased solubility due to the formation of the carboxylate salt.[6]

-

Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO): Likely to be soluble.

-

Nonpolar Organic Solvents (e.g., Hexane): Lower solubility expected due to the polar carboxylic acid and indole N-H groups.

-

-

Sample Preparation: Add approximately 20 mg of the compound to a small test tube.

-

Solvent Addition: Add 1 mL of the test solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, ethyl acetate, hexane) in portions, shaking vigorously after each addition.

-

Observation: Observe for complete dissolution. If the compound dissolves, it is classified as soluble. If not, it is insoluble.

-

Acid/Base Confirmation: For samples that dissolve in aqueous base (NaOH or NaHCO₃), re-acidify the solution with HCl. The reappearance of a precipitate confirms that solubility was due to salt formation.

Acidity Constant (pKa)

The pKa of the carboxylic acid group is a key determinant of the compound's ionization state at physiological pH, which affects its solubility, absorption, and receptor binding.

-

Expected pKa: For a benzoic acid derivative, the pKa is typically around 4.2. The electron-donating nature of the indole ring may slightly increase this value. An experimental determination is essential.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the compound.

-

Dissolve the compound in a suitable co-solvent (e.g., methanol or ethanol) if it is not readily soluble in water, and then dilute with water to a final volume of 50 mL. The final co-solvent percentage should be kept low and constant.

-

Add a constant concentration of an inert salt (e.g., 0.15 M KCl) to maintain a constant ionic strength.

-

-

Titration:

-

Calibrate a pH electrode using standard buffers (pH 4, 7, and 10).

-

Immerse the calibrated electrode and a magnetic stir bar into the sample solution.

-

Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection) from the first derivative of the curve (ΔpH/ΔV).

-

The pKa is the pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point).

-

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The following sections describe the expected spectral features and provide standard protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Expected ¹H NMR Features: [3][7]

-

Indole N-H: A broad singlet between 10-12 ppm.

-

Carboxylic Acid O-H: A very broad singlet, often downfield of 12 ppm.

-

Aromatic Protons (Indole Ring): Signals in the 7-8 ppm region, with coupling patterns dependent on the substitution.

-

Indole C2-H: A singlet or a narrow triplet around 7.0-7.5 ppm.

-

Cyclohexyl Protons: A complex series of multiplets in the aliphatic region (1.2-3.0 ppm). The proton attached to the carbon bonded to the indole ring will be the most downfield.

-

-

Expected ¹³C NMR Features: [5][8]

-

Carboxylic Carbonyl (C=O): A signal in the 165-180 ppm range.

-

Indole Carbons: Aromatic carbons will appear between 110-140 ppm.

-

Cyclohexyl Carbons: Aliphatic carbons will resonate in the 25-45 ppm range.

-

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for carboxylic acids) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum on a 400 MHz or higher spectrometer.

-

Typical spectral width: -2 to 16 ppm.

-

Number of scans: 16.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign peaks based on their chemical shift, multiplicity, and integration values, supported by 2D NMR experiments (COSY, HSQC) if necessary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected FT-IR Absorption Bands: [9][10]

-

O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹, indicative of hydrogen-bonded dimers.

-

N-H Stretch (Indole): A moderate, sharp peak around 3400 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Sharp peaks between 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1680 cm⁻¹ (for a conjugated acid).

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.

-

-

Sample Preparation: Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 243.13 for the monoisotopic mass).

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The indole ring is relatively stable, but fragmentation of the cyclohexyl group may also be observed.[11][12]

-

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

LC-MS Conditions:

-

Inject a small volume (1-5 µL) of the sample solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Use a suitable C18 column with a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to elute the compound.

-

The mass spectrometer can be operated in either positive or negative electrospray ionization (ESI) mode. Positive mode will show [M+H]⁺ (m/z 244.13), while negative mode will show [M-H]⁻ (m/z 242.12).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Section 4: Synthesis and Reactivity

A likely approach would involve the reaction of a 4-carboxyphenylhydrazine with cyclohexyl methyl ketone, followed by acid-catalyzed cyclization.

The primary reactive centers of the molecule are the carboxylic acid group, which can undergo esterification, amidation, and reduction, and the indole N-H, which can be alkylated or acylated. The electron-rich indole ring is also susceptible to electrophilic substitution.

Section 5: Applications in Drug Discovery

The this compound scaffold contains key pharmacophoric elements relevant to drug design.

-

Indole Nucleus: A common feature in molecules targeting a wide array of receptors and enzymes.[1]

-

Carboxylic Acid Group: Often serves as a key interaction point (e.g., hydrogen bonding, salt bridge formation) with biological targets. It is a common moiety in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

-

Cyclohexyl Group: A lipophilic group that can occupy hydrophobic pockets in protein binding sites, potentially enhancing binding affinity and modulating pharmacokinetic properties.

Derivatives of indole-6-carboxylic acid have been investigated for various therapeutic applications, including as anticancer agents.[14] The specific combination of the cyclohexyl group at the 3-position and the carboxylic acid at the 6-position makes this molecule an interesting candidate for library synthesis and screening against various biological targets.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 12, 2026, from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved January 12, 2026, from [Link]

-

Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. (n.d.). Preprints.org. Retrieved January 12, 2026, from [Link]

-

James, T. L. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved January 12, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Retrieved January 12, 2026, from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved January 12, 2026, from [Link]

-

LookChem. (n.d.). 494799-17-6 - Hangzhou J&H Chemical Co., Ltd. Retrieved January 12, 2026, from [Link]

-

Scirp.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. Retrieved January 12, 2026, from [Link]

-

(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 12, 2026, from [Link]

-

PubMed. (n.d.). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Retrieved January 12, 2026, from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 12, 2026, from [Link]

-

MDPI. (2021). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved January 12, 2026, from [Link]

-

International Journal of Chemical Studies. (2019, February 15). 3-Substituted indole: A review. Retrieved January 12, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025, August 10). (PDF) Study of Mass Spectra of Some Indole Derivatives. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved January 12, 2026, from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved January 12, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 12, 2026, from [Link]

-

(n.d.). pubdoc_11_21927_904.docx. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved January 12, 2026, from [Link]

-

CORE. (n.d.). The Synthesis of 2- and 3-Substituted Indoles. Retrieved January 12, 2026, from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 12, 2026, from [Link]

-

Pure. (2013, January 1). Development of methods for the determination of pKa values. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (n.d.). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. Retrieved January 12, 2026, from [Link]

- Googleapis.com. (2009, December 3). WO 2009/144554 Al.

- Google Patents. (n.d.). WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.

Sources

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pennwest.edu [pennwest.edu]

- 5. mdpi.com [mdpi.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 12. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemijournal.com [chemijournal.com]

- 14. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-cyclohexyl-1H-indole-6-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Indole Scaffold in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of new therapeutic agents. This guide focuses on a specific derivative, 3-cyclohexyl-1H-indole-6-carboxylic acid, providing a comprehensive overview of its molecular structure, a detailed protocol for its synthesis, its spectral characteristics, and its potential applications in drug discovery, particularly in the realm of oncology.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a rigid indole core substituted with a bulky, lipophilic cyclohexyl group at the 3-position and a polar carboxylic acid group at the 6-position. This unique combination of functional groups imparts specific physicochemical properties that are critical for its biological activity and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₂ | [2] |

| Molecular Weight | 243.30 g/mol | [2] |

| CAS Number | 494799-17-6 | [2] |

| XLogP3 | 4.1 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Synthetic Protocol: The Fischer Indole Synthesis

The most logical and widely applicable method for the synthesis of 3-substituted indoles is the Fischer indole synthesis.[3][4][5][6][7] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[3][4][5]

Conceptual Synthetic Pathway

Caption: Proposed Fischer indole synthesis pathway for this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Hydrazinobenzoic acid

-

Cyclohexyl methyl ketone

-

Glacial acetic acid

-

Concentrated sulfuric acid (or polyphosphoric acid)

-

Methanol

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydrazinobenzoic acid (1.0 eq) in glacial acetic acid. To this solution, add cyclohexyl methyl ketone (1.1 eq). The reaction mixture is then heated to reflux for 2-4 hours to ensure the formation of the arylhydrazone intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After cooling the reaction mixture to room temperature, slowly add the acid catalyst. Concentrated sulfuric acid (0.5 eq) or polyphosphoric acid (PPA) can be used. The choice of acid is crucial and can influence the reaction yield and purity.[6] The mixture is then heated, typically to 80-100°C, for 4-8 hours. This step facilitates the[8][8]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[3][7]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into a beaker of ice water. The resulting precipitate is collected by vacuum filtration. The crude product is then washed with cold water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Purification: The crude solid is dried, for instance over anhydrous sodium sulfate. Further purification is achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield this compound as a solid.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the cyclohexyl protons, the N-H proton, and the carboxylic acid proton.

-

Indole Protons: Aromatic protons on the indole nucleus will appear in the downfield region, typically between δ 7.0 and 8.5 ppm.

-

Cyclohexyl Protons: The aliphatic protons of the cyclohexyl group will resonate in the upfield region, likely between δ 1.2 and 3.0 ppm, as a series of complex multiplets.

-

N-H Proton: The indole N-H proton will appear as a broad singlet, typically in the range of δ 8.0-8.5 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be a broad singlet far downfield, usually above δ 10.0 ppm.[9]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Indole Carbons: The aromatic carbons of the indole ring will have signals in the range of δ 100-140 ppm.

-

Cyclohexyl Carbons: The aliphatic carbons of the cyclohexyl group will appear in the upfield region, typically between δ 25 and 45 ppm.

-

Carboxylic Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will be a characteristic signal in the downfield region, around δ 170-180 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H, C=O, and O-H functional groups.

-

N-H Stretch: A sharp to moderately broad absorption band around 3400 cm⁻¹ is expected for the indole N-H stretch.[10]

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ will be indicative of the carboxylic acid carbonyl group.[11]

-

O-H Stretch: A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group of the carboxylic acid dimer.[9][11]

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion Peak: The molecular ion peak is expected at m/z = 243.

-

Fragmentation: Common fragmentation pathways for indoles include the loss of HCN.[12] For carboxylic acids, a prominent fragment corresponding to the loss of COOH (45 Da) is often observed.

Potential Biological Activity and Therapeutic Applications

While direct biological data for this compound is limited, the broader class of indole-6-carboxylic acid derivatives has shown significant promise as antiproliferative agents.[13][14]

Mechanism of Action: Targeting Receptor Tyrosine Kinases

Many indole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[13][14] These receptors play crucial roles in cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. The indole scaffold can act as a hinge-binding motif, occupying the ATP-binding site of the kinase domain and thereby inhibiting its activity.

Caption: Potential mechanism of action of this compound as an RTK inhibitor.

Structure-Activity Relationship (SAR) Insights

Studies on related indole-6-carboxylic acid derivatives have provided valuable insights into their structure-activity relationships.[8] The presence of a lipophilic group at the 3-position, such as the cyclohexyl group in the title compound, is often crucial for potent activity, as it can occupy a hydrophobic pocket in the kinase domain. The carboxylic acid at the 6-position can form important hydrogen bonding interactions with the receptor, enhancing binding affinity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis via the robust Fischer indole reaction is well-established, and its structural features suggest a potential role as an inhibitor of key signaling pathways in cancer. Further research is warranted to synthesize and evaluate this compound in a panel of cancer cell lines and to elucidate its precise mechanism of action. Optimization of this lead structure could pave the way for the development of next-generation targeted therapies.

References

-

Al-Janabi, H. H., Al-Obaidi, A. M., & Al-Shawi, A. A. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chem Biodivers, 21(2), e202301892. [Link]

-

Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]

-

ResearchGate. (n.d.). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 1H-indole-6-carboxylic acid. Retrieved from [Link]

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

University of Baghdad College of Pharmacy. (2024, July 4). New Indole-6-Carboxylic acid derivatives as Antiproliferative Agents:-Synthesis, in silico Studies and Cytotoxicity Evaluation. Retrieved from [Link]

-

Pakistan Journal of Scientific and Industrial Research. (1993). Mass spectral studies of newer indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

-

Mach, R. H., et al. (2012). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ESI for. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

National Institute of Oceanography. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. Retrieved from [Link]

Sources

- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 2. This compound | C15H17NO2 | CID 11241989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Biological Versatility of Substituted Indole-6-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The indole nucleus, a cornerstone in medicinal chemistry, has long been recognized for its prevalence in a vast array of biologically active natural products and synthetic compounds.[1][2] Its unique electronic properties and structural versatility make it a "privileged scaffold," capable of interacting with a diverse range of biological targets. Within this esteemed class of heterocycles, substituted indole-6-carboxylic acids have emerged as a particularly fruitful area of research, yielding potent modulators of key cellular processes implicated in cancer, viral infections, and inflammatory diseases. This technical guide provides an in-depth exploration of the biological activities of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into the nuanced structure-activity relationships, detailed experimental protocols for biological evaluation, and the underlying molecular mechanisms that govern the therapeutic potential of substituted indole-6-carboxylic acids.

I. Anticancer Activity: A Multi-pronged Attack on Tumor Progression

The dysregulation of cellular signaling pathways is a hallmark of cancer, and many substituted indole-6-carboxylic acid derivatives have been rationally designed to intercept these aberrant signals.[3] Notably, these compounds have shown significant promise as inhibitors of receptor tyrosine kinases (RTKs), crucial mediators of cell growth, proliferation, and survival.[4][5]

A. Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2 Inhibition

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are frequently overexpressed in various cancers, making them prime targets for therapeutic intervention.[4][6] A significant body of research has focused on the development of indole-6-carboxylic acid derivatives as potent inhibitors of these kinases.

Substituted indole-6-carboxylic acids typically exert their inhibitory effects by competing with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR and VEGFR-2. This competitive inhibition prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that promote tumor growth and angiogenesis. The indole scaffold itself often plays a crucial role in anchoring the molecule within the active site through hydrogen bonding and hydrophobic interactions.

Systematic SAR studies have revealed that the nature of the substituent at the carboxylic acid group is critical for potent and selective inhibition. Two key pharmacophores have emerged:

-

Hydrazone Derivatives: The incorporation of a hydrazone linkage has proven effective in targeting EGFR. The general structure often involves an aryl or heteroaryl fragment attached to the indole-6-carboxylic acid core via a hydrazone linker. The presence of specific substituents on the terminal aromatic ring can significantly influence potency.[4][5]

-

Oxadiazole Derivatives: 1,3,4-Oxadiazole moieties have been successfully employed to generate potent VEGFR-2 inhibitors. These derivatives often mimic the binding mode of known VEGFR-2 inhibitors, with the oxadiazole ring participating in key interactions within the ATP-binding pocket.[4][5]

The presence of an aryl or heteroaryl fragment attached to a linker is a recurring structural motif required for the anti-tumor activity of these compounds.[4]

B. Quantitative Analysis of Anticancer Activity

The anticancer efficacy of substituted indole-6-carboxylic acids is typically evaluated through a battery of in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

| Compound ID | Derivative Type | Target Cell Line | IC50 (µM) | Reference |

| Compound 3b | Hydrazone | HCT-116 | Not specified, but highest antiproliferation activity | [4] |

| HeLa | ||||

| HT-29 | ||||

| Compound 6e | Oxadiazole | HCT-116 | Not specified, but highest antiproliferation activity | [4] |

| HeLa | ||||

| HT-29 | ||||

| Thiazolyl-indole-2-carboxamide 6i | Thiazolyl-carboxamide | MCF-7 | 6.10 ± 0.4 | [7] |

| Thiazolyl-indole-2-carboxamide 6v | Thiazolyl-carboxamide | MCF-7 | 6.49 ± 0.3 | [7] |

| Indole-chalcone derivative 12 | Chalcone | Various | 0.22 - 1.80 | [8] |

Note: This table presents a selection of reported IC50 values. The potency of each compound is highly dependent on the specific cell line and assay conditions.

C. Experimental Protocols for Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce MTT to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Causality and Self-Validation: The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in absorbance in treated wells compared to the control indicates a reduction in cell viability. Including a positive control (a known cytotoxic agent) and a negative control (vehicle only) in each experiment is crucial for validating the assay's performance.

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the recombinant kinase (EGFR or VEGFR-2), a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP. Luminescence-based kits, such as ADP-Glo™, are commonly used for this purpose.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Causality and Self-Validation: A decrease in the luminescent signal (in the case of ADP-Glo™) indicates a reduction in ATP consumption, signifying kinase inhibition. The use of a known potent inhibitor as a positive control and a "no enzyme" control are essential for data validation and interpretation.

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Causality and Self-Validation: An accumulation of cells in a specific phase (e.g., G2/M) suggests that the compound induces cell cycle arrest at that checkpoint. Comparing the cell cycle distribution of treated cells to that of untreated and vehicle-treated cells is critical for interpreting the results.

This assay detects one of the early events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

-

Cell Treatment: Treat cells with the test compound to induce apoptosis.

-

Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Causality and Self-Validation: Annexin V has a high affinity for PS, so its binding to the cell surface is a specific marker of early apoptosis. The inclusion of PI allows for the differentiation of apoptotic cells from necrotic cells, which have lost membrane integrity. Untreated cells serve as a negative control for apoptosis.

D. Signaling Pathways and Experimental Workflows

II. Targeting Epigenetics: METTL3 Inhibition

Beyond kinase inhibition, the versatile indole scaffold has also been explored for its potential to modulate epigenetic targets. The methyltransferase-like 3 (METTL3) enzyme, a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex, has recently emerged as a promising target in oncology, particularly in acute myeloid leukemia (AML).[9][10]

A. Mechanism of Action: Allosteric Inhibition

While the majority of METTL3 inhibitors are designed to be competitive with the S-adenosyl methionine (SAM) cofactor, some indole derivatives have been identified as allosteric inhibitors.[9][11] These compounds bind to a site distinct from the active site, inducing a conformational change in the enzyme that leads to a loss of catalytic activity. This mode of inhibition can offer advantages in terms of selectivity and overcoming resistance mechanisms associated with active site mutations.

B. Structure-Activity Relationship and Potency

The development of indole-based METTL3 inhibitors is an active area of research. One study identified a potent allosteric inhibitor, compound 43n (a substituted indole derivative, but not specifically an indole-6-carboxylic acid), with an IC50 of 2.81 µM against the METTL3-14 complex.[9][11] This discovery highlights the potential of the indole scaffold for targeting this enzyme class. Further optimization of the substituents on the indole ring is likely to yield even more potent and selective METTL3 inhibitors.

C. Experimental Protocol for METTL3 Inhibition Assay

A common method to assess METTL3 inhibition is a radiometric or fluorescence-based assay that measures the transfer of a methyl group from radiolabeled or modified SAM to an RNA substrate.

Protocol:

-

Reaction Mixture: In a suitable microplate, combine the purified METTL3/METTL14 enzyme complex, a specific RNA oligonucleotide substrate, and the test inhibitor at various concentrations in a reaction buffer.

-

Initiation: Start the reaction by adding radiolabeled [3H]-SAM or a fluorescent SAM analog.

-

Incubation: Incubate the reaction at room temperature for a defined period.

-

Detection: Stop the reaction and quantify the amount of methylated RNA. For radiometric assays, this can be done by capturing the RNA on a filter and measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, the change in fluorescence polarization or intensity is measured.

-

Data Analysis: Calculate the percentage of inhibition relative to a control and determine the IC50 value.

Causality and Self-Validation: A decrease in the measured signal (radioactivity or fluorescence) directly correlates with the inhibition of METTL3's methyltransferase activity. The inclusion of a known METTL3 inhibitor as a positive control and a reaction mixture without the enzyme as a negative control are essential for validating the assay results.

III. Synthesis of Biologically Active Indole-6-Carboxylic Acid Derivatives

The synthesis of substituted indole-6-carboxylic acids is a critical first step in their biological evaluation. Various synthetic routes have been developed, often starting from commercially available indole-6-carboxylic acid or its esters.[5][12]

A. General Synthetic Strategies

A common approach involves the modification of the carboxylic acid moiety to introduce the desired pharmacophore. For example, the synthesis of hydrazone derivatives often proceeds through the formation of an intermediate carbohydrazide, which is then condensed with a substituted aldehyde or ketone.[5] The synthesis of oxadiazole derivatives can be achieved through a multi-step sequence involving the conversion of the carboxylic acid to an acyl hydrazide, followed by cyclization with a suitable reagent.

IV. Future Directions and Conclusion

The field of substituted indole-6-carboxylic acids is ripe with opportunities for further exploration. The development of dual EGFR/VEGFR-2 inhibitors from this scaffold holds significant therapeutic promise. Furthermore, the initial findings of indole derivatives as METTL3 inhibitors open up a new avenue for epigenetic drug discovery. Future research should focus on:

-

Expanding the chemical diversity of substituents on the indole-6-carboxylic acid core to improve potency and selectivity.

-

Investigating novel biological targets for this privileged scaffold.

-

Conducting in vivo studies to validate the promising in vitro results and assess the pharmacokinetic and pharmacodynamic properties of lead compounds.

V. References

-

Yankova, E., et al. (2021). Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia. Nature, 593(7860), 597-601.

-

Al-Ostoot, F. H., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(2), e202301892.

-

Hong, S., et al. (2022). Discovery of substituted indole derivatives as allosteric inhibitors of m6A-RNA methyltransferase, METTL3-14 complex. Drug Development Research, 83(3), 783-799.

-

Mahmood, A. A. R., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 16(10), 985-1002.

-

Request PDF on ResearchGate. (2025). Discovery of substituted indole derivatives as allosteric inhibitors of m⁶A-RNA methyltransferase, METTL3-14 complex.

-

Zhang, M., et al. (2022). Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products. Frontiers in Chemistry, 10, 868955.

-

Zhang, M., et al. (2022). Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products. Frontiers in Chemistry, 10, 868955.

-

ResearchGate. (n.d.). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives.

-

Mo, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.

-

D'Amato, A., et al. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Journal of Medicinal Chemistry, 66(4), 2359-2384.

-

ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD).

-

D'Amato, A., et al. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Journal of Medicinal Chemistry, 66(4), 2359-2384.

-

Mo, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.

-

Mishra, S., et al. (2023). Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore. Current Topics in Medicinal Chemistry, 23(25), 2326-2348.

-

Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175.

-

Al-Warhi, T., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(32), 29013-29031.

-

Sharma, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 235, 114282.

-

Al-Mokyna, A. A., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5489.

-

Wang, Y.-C., et al. (2023). Virtual Screening and Molecular Docking: Discovering Novel METTL3 Inhibitors. ACS Omega, 8(29), 26038-26047.

-

Mo, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). OUCI.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) [pubmed.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic A… [ouci.dntb.gov.ua]

- 3. Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of substituted indole derivatives as allosteric inhibitors of m6 A-RNA methyltransferase, METTL3-14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. arkat-usa.org [arkat-usa.org]

Indole Carboxylic Acid Derivatives: A Comprehensive Technical Guide to Unlocking Novel Therapeutic Targets

This guide provides an in-depth exploration of indole carboxylic acid derivatives, a versatile class of heterocyclic compounds that have emerged as a significant scaffold in modern drug discovery. We will delve into their diverse pharmacological activities and elucidate their potential therapeutic targets across a spectrum of diseases, including cancer, infectious diseases, neurodegenerative disorders, and metabolic conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of these promising molecules.

The Indole Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic structure composed of a benzene ring fused to a pyrrole ring, is a common motif in numerous natural products and clinically approved drugs. The addition of a carboxylic acid functional group provides a critical handle for molecular interactions, enabling these derivatives to bind to a wide array of biological targets with high affinity and specificity. This inherent versatility has made indole carboxylic acids a focal point of extensive research and development efforts.

Therapeutic Landscape and Key Molecular Targets

Indole carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities. The following sections will detail their established and emerging therapeutic applications, focusing on their specific molecular targets and mechanisms of action.

Oncology: A Multi-pronged Attack on Cancer